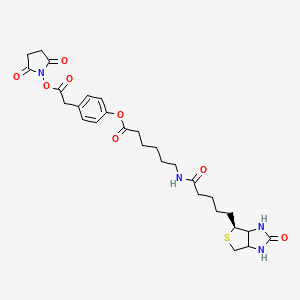

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is a complex organic compound widely used in biochemical research. This compound is known for its role in biotinylation, a process that attaches biotin to proteins and other macromolecules, facilitating their detection and purification.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves multiple steps. Typically, the process begins with the preparation of biotinylated caproic acid, which is then reacted with 4-hydroxyphenylpropionic acid. The final step involves the esterification of the carboxylic acid group with N-hydroxysuccinimide under dehydrating conditions, often using dicyclohexylcarbodiimide (DCC) as a coupling agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. The ester group is reactive towards nucleophiles, making it suitable for conjugation with amines and other nucleophilic groups on biomolecules .

Common Reagents and Conditions: Common reagents used in reactions with this compound include primary amines, which react with the N-hydroxysuccinimide ester to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Major Products: The major products formed from these reactions are biotinylated biomolecules, which can be used in various biochemical assays and purification processes .

Scientific Research Applications

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the biotinylation of proteins, peptides, and other biomolecules. This modification allows for the easy detection and purification of these molecules using streptavidin-based methods .

In medicine, biotinylated compounds are used in diagnostic assays and imaging techniques. They are also employed in the development of targeted drug delivery systems, where biotinylation enhances the specificity and efficacy of therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester involves the formation of a stable amide bond between the ester group and nucleophilic groups on target biomolecules. This reaction is facilitated by the high reactivity of the N-hydroxysuccinimide ester, which acts as a leaving group during the nucleophilic substitution reaction .

Comparison with Similar Compounds

Similar Compounds:

- 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid

- N-Hydroxysuccinimide Ester

- Biotinylated caproic acid derivatives

Uniqueness: What sets 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester apart from similar compounds is its dual functionality. It combines the biotinylation capability of biotinylated caproic acid with the high reactivity of N-hydroxysuccinimide ester, making it a versatile tool for bioconjugation applications .

Biological Activity

3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic Acid, N-Hydroxysuccinimide Ester (often referred to as BPE) is a biotin derivative that serves as a versatile reagent in biochemical research. Its primary application lies in the covalent attachment of biotin to proteins, facilitating various biochemical assays and applications in biotechnology. This article delves into its biological activity, mechanisms of action, and applications in research.

- Molecular Formula : C28H36N4O8S

- Molecular Weight : 588.67 g/mol

- CAS Number : 1322623-44-8

The N-hydroxysuccinimide (NHS) ester functionality of BPE allows it to react with primary amines on proteins, leading to the formation of stable amide bonds. This reaction is critical for creating biotinylated proteins that can be used in various assays, including affinity purification and detection methods.

Affinity Binding

Biotin is known for its strong affinity for streptavidin and avidin, which are commonly used in biochemical assays. The biological activity of BPE is primarily characterized by its ability to facilitate this binding, enhancing the sensitivity and specificity of assays.

- Protein Labeling : BPE can be used to label proteins with biotin, allowing for their subsequent isolation using streptavidin-coated surfaces or beads.

- Enzyme Activity Studies : Biotinylated enzymes can be tracked and quantified using streptavidin-based detection methods.

Case Studies

Applications in Research

BPE's biological activity makes it a valuable tool across various fields:

- Diagnostics : Used in developing assays for disease markers by enabling the immobilization of antibodies or other biomolecules.

- Protein Interaction Studies : Facilitates the study of protein-protein interactions through pull-down assays.

- Cell Biology : Biotinylation allows for tracking proteins within live cells and studying their localization.

Properties

IUPAC Name |

[4-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]phenyl] 6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O8S/c33-22(7-4-3-6-21-27-20(17-41-21)30-28(38)31-27)29-15-5-1-2-8-25(36)39-19-11-9-18(10-12-19)16-26(37)40-32-23(34)13-14-24(32)35/h9-12,20-21,27H,1-8,13-17H2,(H,29,33)(H2,30,31,38)/t20?,21-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZGRUKPCANAL-NOSKCJGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)OC(=O)CCCCCNC(=O)CCCC[C@H]3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.